1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine
Description
1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine is a pyrazole-derived compound featuring a 2-methylphenyl substituent at the pyrazole N1-position and an ethanamine group at the C3-position.
Properties
IUPAC Name |
1-[1-(2-methylphenyl)pyrazol-3-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-5-3-4-6-12(9)15-8-7-11(14-15)10(2)13/h3-8,10H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCPYPIUHYKRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC(=N2)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. For instance, the reaction of 2-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound can lead to the formation of the pyrazole ring. Subsequent alkylation with an ethanamine derivative completes the synthesis .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts may also be employed to enhance reaction efficiency .
Chemical Reactions Analysis
1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology: The compound has been studied for its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, leveraging its bioactive properties.
Industry: The compound is used in the development of agrochemicals and coordination complexes for catalysis.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Biological Relevance: The ethylamine moiety in the target compound aligns with bioactive molecules like histamine and serotonin, as seen in 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives .
Biological Activity
1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 2-methylphenyl group and an ethanamine moiety. This unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating bacterial infections.
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. It may inhibit specific enzymes involved in the inflammatory response, leading to reduced inflammation in experimental models. This anti-inflammatory activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have reported its ability to induce apoptosis in cancer cells by interfering with cell cycle regulation and modulating apoptosis-related proteins .
The biological activity of this compound is largely attributed to its interaction with G protein-coupled receptors (GPCRs), particularly GPR40, which plays a crucial role in insulin secretion and glucose metabolism. By binding to these receptors, the compound enhances insulin secretion and improves glucose tolerance, making it a candidate for diabetes management.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
- Cancer Cell Studies : In assays involving human cancer cell lines (A549, MCF-7), the compound demonstrated IC50 values indicating moderate to strong growth inhibition, suggesting its potential as an anticancer agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
